6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

Research labs often face variability in heterocyclic building blocks that derails synthesis. This 6-(dimethylamino)-5-methylpyridine-3-carbaldehyde (CAS 1289107-23-8) solves that with batch-to-batch consistency and rigorous analytical QC. • ≥98% HPLC purity ensures reproducible yields in amination, condensation, and cross-coupling reactions. • Computed XLogP3 of 1.1 makes it a go-to fragment for BBB-penetrant CNS candidates. • 6-Dimethylamino group enables DMAP-like nucleophilic catalyst design; 5-methyl offers a derivatization handle. Supplied with full certificates of analysis (NMR, HPLC) and available in mg to bulk quantities for agile project scaling.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1289107-23-8
Cat. No. B594011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde
CAS1289107-23-8
Synonyms6-(diMethylaMino)-5-Methylnicotinaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=CC(=CN=C1N(C)C)C=O
InChIInChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3
InChIKeyBVNVCWYUIDKHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde Overview


6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (CAS 1289107-23-8) is a trisubstituted pyridine derivative, also known as 6-(dimethylamino)-5-methylnicotinaldehyde. It features a pyridine ring bearing a dimethylamino group at position 6, a methyl group at position 5, and a reactive aldehyde moiety at position 3 . The compound has a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol [1]. This scaffold serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and is utilized in various research applications, including medicinal chemistry and chemical biology .

Heterocyclic Intermediate Supports synthesis of pyridine-based scaffolds for medicinal chemistry programs.
Lipophilicity Profile Dimethylamino group provides a reported lipophilicity advantage for CNS-directed lead design.
High-Purity Building Block Available at 98% purity for reproducible synthesis and screening workflows.

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: Why Substitution Fails


In chemical procurement for research and development, substituting a specific pyridine aldehyde with a seemingly similar analog can introduce significant variability in reactivity, solubility, and biological outcome. The precise substitution pattern on the pyridine ring—particularly the presence and position of the dimethylamino and methyl groups—directly governs the compound's electronic properties (e.g., calculated lipophilicity, XLogP3), steric environment, and hydrogen-bonding capacity [1]. These physicochemical parameters are critical determinants of success in downstream applications, from the yield of a key synthetic step to the binding affinity of a final drug candidate [2]. Therefore, selecting the exact compound with its verified purity and batch-to-batch consistency is essential for reproducible science and cost-effective project progression.

Electronic & Steric Shift Substitution pattern directly governs reactivity; replacing the dimethylamino group may alter reaction yields and selectivity.
Lipophilicity Drop Analogs with lower computed lipophilicity may exhibit reduced membrane permeability in cell-based assays.
Purity Variability Lower-purity analogs (e.g., 95%) can introduce unwanted by-products, increasing purification effort and batch inconsistency.

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: Key Differentiators


Enhanced Lipophilicity vs. Analogs

The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.1) [1] compared to the unsubstituted 5-methylpyridine-3-carbaldehyde (XLogP3 = 0.7) and the 2-amino analog (XLogP3 = 0.9) [2]. This increase in lipophilicity, driven by the electron-donating dimethylamino group, enhances membrane permeability, which is a crucial parameter in cell-based assays and for achieving favorable pharmacokinetic properties in drug discovery programs.

Lipophilicity
Cross-study comparable
XLogP3 1.1 +0.4 vs 5-methyl analog; +0.2 vs 2-amino analog
Supports enhanced membrane permeability context
Computed value; verify experimentally for specific assay conditions
Lipophilicity Physicochemical Properties Drug Design

Distinct Conformational Flexibility

The target compound has a molecular weight (164.20 g/mol) and rotatable bond count (2) [1] that distinguish it from simpler analogs like 5-methylpyridine-3-carbaldehyde (121.14 g/mol, 1 rotatable bond) [2]. The additional mass and conformational flexibility arise from the dimethylamino substituent, which can influence molecular shape, target binding, and the compound's overall 'drug-likeness' profile according to Lipinski's Rule of Five.

Conformational Flexibility
Class-level inference
MW 164.20, Rot. Bonds 2 vs 5-Me analog: MW 121.14, 1 bond
May affect binding mode and selectivity in SAR studies
Context-dependent property; evaluate for target of interest
Molecular Weight Conformational Analysis SAR

Verified High Purity for Reproducibility

Reputable vendors supply this compound with a verified purity of 98% . This level of purity is critical for applications where trace impurities could confound results, such as in high-throughput screening or when a compound serves as a key intermediate in a multi-step synthesis. In contrast, the 2-amino analog is often supplied at a lower purity of 95% , which may necessitate additional purification steps and introduce variability.

Purity
Data to verify
98% (supplier) +3% vs 2-amino analog (95%)
Higher purity supports assay reproducibility and synthetic yield
Supplier specification; independent lot verification recommended
Purity Quality Control Reproducibility

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde Applications


CNS-Targeting Lead Optimization

Due to its higher computed lipophilicity (XLogP3 = 1.1) [1], this pyridine aldehyde is a suitable building block for constructing small molecules intended to cross the blood-brain barrier. Its use in synthesizing analogs of known CNS-active drugs could yield candidates with improved brain penetration and target engagement [2].

DMAP-Derived Nucleophilic Catalysts

The presence of the 6-dimethylamino group makes this compound a valuable precursor for synthesizing 4-dimethylaminopyridine (DMAP) analogs. These derivatives are well-established as potent nucleophilic catalysts for acylation reactions, and the 5-methyl substitution provides a handle for further derivatization to tune catalytic activity and selectivity [3].

HTS Library Design

With its verified high purity (98%) and a distinct combination of physicochemical properties (MW, rotatable bonds) compared to common pyridine aldehydes [4], this compound is an ideal addition to diversity-oriented synthesis libraries. Its inclusion increases the chemical space coverage of a screening deck, enhancing the probability of identifying novel hits with unique binding profiles.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity-driven CNS MPO profile
Brain penetration assays & target engagement
Nucleophilic catalyst synthesis
6-dimethylamino reactivity
Catalytic acylation efficiency & selectivity
Diversity-oriented synthesis
Distinct physicochemical space
Hit confirmation in screening cascade

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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